Mea cholate

Description

Properties

CAS No. |

124536-24-9 |

|---|---|

Molecular Formula |

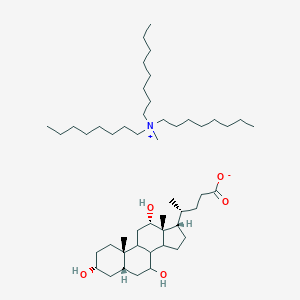

C49H93NO5 |

Molecular Weight |

776.3 g/mol |

IUPAC Name |

methyl(trioctyl)azanium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H54N.C24H40O5/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h5-25H2,1-4H3;13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/q+1;/p-1/t;13-,14+,15-,16+,17?,18?,19-,20+,22?,23+,24-/m.1/s1 |

InChI Key |

BTSSEYZKDFVGFN-QSPPONFGSA-M |

SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C[C@H](CCC(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Synonyms |

MeA cholate trioctylmethylammonium cholate |

Origin of Product |

United States |

Preparation Methods

Selective Oxidation of Methyl Cholate Using Silver Carbonate

The oxidation of specific hydroxyl groups in methyl cholate is a foundational step in its derivatization. In one approach, methyl cholate undergoes selective oxidation at the C3 hydroxyl group using silver carbonate (Ag₂CO₃) impregnated on Celite. The reaction occurs in boiling toluene, yielding methyl 7α,12α-dihydroxy-3-keto-5β-cholanate as the primary product . This method exploits the steric and electronic properties of the steroid nucleus to achieve regioselectivity.

Key Reaction Conditions :

-

Reagent : Ag₂CO₃/Celite

-

Solvent : Toluene

-

Temperature : Reflux (~110°C)

-

Product : 3-keto derivative with retained 7α- and 12α-hydroxyl groups .

This pathway is pivotal for introducing keto functionalities while preserving other hydroxyl groups, enabling further modifications such as reductions or conjugations.

Chromium Trioxide-Mediated Oxidation of Hyodeoxycholic Acid

Hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholanic acid) serves as a precursor for synthesizing methyl cholate derivatives. Treatment with chromium trioxide (CrO₃) in acetic acid selectively oxidizes the C6 hydroxyl group, producing 3α-hydroxy-6-keto-5β-cholanic acid and 3,6-diketo-5β-cholanic acid . The reaction’s selectivity arises from the differential reactivity of equatorial versus axial hydroxyl groups in the bile acid framework.

Reaction Dynamics :

-

Oxidizing Agent : CrO₃ in glacial acetic acid

-

Outcome : Dual oxidation products due to competing reaction pathways .

-

Application : The 3,6-diketo intermediate is critical for subsequent isomerization reactions.

Acid-Catalyzed Isomerization of 3,6-Diketo-5β-Cholanic Acid

The 5β-hydrogen in 3,6-diketo-5β-cholanic acid undergoes isomerization to a 5α-configuration when heated in acetic acid with hydrochloric acid. This process proceeds via an enol intermediate (6β-hydroxy-3-keto-5-cholenic acid ), ultimately yielding 3,6-diketo-5α-cholanic acid .

Mechanistic Insights :

-

Catalyst : HCl (catalytic)

-

Solvent : Acetic acid

-

Temperature : Elevated (≥100°C)

-

Significance : Converts 5β isomers to 5α isomers, altering the stereochemistry for targeted biological activity .

Regioselective Oxidation with Potassium Dichromate

Cholic acid (CA) is directly oxidized at the C7 position using potassium dichromate (K₂Cr₂O₇) in acetic acid and sodium acetate. This method yields 3α,12α-dihydroxy-7-keto-5β-cholanic acid , a key intermediate for methyl cholate analogs .

Optimized Parameters :

-

Oxidizing Agent : Aqueous K₂Cr₂O₇

-

Additive : Sodium acetate (buffers acidity)

-

Selectivity : Favors C7 oxidation due to steric accessibility .

Hydrolysis and Esterification of Cholic Acid Derivatives

Methyl cholate derivatives are often functionalized through hydrolysis and re-esterification. For example, ethyl 3α,7α,12α-trihydroxy-5β-cholanate is hydrolyzed to free cholic acid, which is then methylated using diazomethane (CH₂N₂) to regenerate the methyl ester .

Critical Steps :

-

Hydrolysis : Alkaline conditions (NaOH/MeOH).

-

Esterification : CH₂N₂ in anhydrous methanol.

-

Yield : Near-quantitative conversion under controlled conditions .

Advanced Techniques: Hydroboration-Oxidation and Jones Oxidation

Complex derivatives, such as 3α,7α,16β-trihydroxy-5β-cholan-24-oic acid , are synthesized via multi-step sequences:

-

Hydroboration-Oxidation : Introduces hydroxyl groups at C16.

-

Jones Oxidation : Converts secondary alcohols to ketones.

-

Reduction : Tert-butylamine-borane complex selectively reduces ketones to alcohols .

Example Pathway :

-

Substrate : Methyl 3α-acetoxy-6α-alkyl-7α-m-iodobenzoyloxy-5β-cholan-24-ate.

-

Outcome : Sodium salts of trihydroxy cholanic acids after purification .

Quality Control and Analytical Validation

Each synthetic step requires rigorous characterization:

Chemical Reactions Analysis

Types of Reactions

Trioctylmethylammonium cholate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in organic solvents like chloroform or dichloromethane.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield various alkylated products.

Scientific Research Applications

Trioctylmethylammonium cholate has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst, facilitating reactions between compounds in different phases.

Biology: It has been studied for its potential in drug delivery systems due to its surfactant properties.

Medicine: Research has explored its use in the formulation of pharmaceuticals.

Industry: It is employed in the extraction of metals and other materials from aqueous solutions.

Mechanism of Action

The mechanism by which trioctylmethylammonium cholate exerts its effects is primarily through its surfactant

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cholate Derivatives and Surfactants

Key Research Findings

- Electrochemical Performance : Sodium cholate-modified SPEs show electrochemical responses to DA comparable to 2D hexagonal boron nitride (2D-hBN) systems, highlighting its surfactant-dominated mechanism . However, pristine 2D-hBN without cholate exhibits superior electrochemistry, suggesting inhibitory effects of cholate in certain contexts .

- Micellar Behavior : Sodium cholate undergoes secondary aggregation at ~50–60 mM, altering probe interactions (e.g., chiral recognition of BNDHP enantiomers) . This contrasts with synthetic surfactants like SDS, which exhibit simpler micellar transitions .

- Biological Variability : In mice, sodium cholate absorption varies by strain. C57BL/6J mice show 30-fold higher plasma cholate levels than 129S6/SvEvTac mice, linked to differences in enterohepatic recycling .

- Enzymatic Interactions : Kinetic studies reveal a ping-pong mechanism in cholate-involved enzymatic reactions (e.g., ATP, CoA binding), emphasizing its role in modulating reaction pathways .

Divergent Outcomes and Limitations

- Inhibition vs. Enhancement : While sodium cholate enhances DA detection in SPEs, it inhibits ATPase activity and 2D-hBN electrochemistry, underscoring context-dependent effects .

- Strain-Specific Effects: The efficacy of dietary cholate in reducing body mass gain is pronounced in C57BL/6J mice but absent in 129S6/SvEvTac strains, complicating translational applications .

Q & A

Q. What are the standard methodologies for characterizing Mea cholate in experimental settings?

To ensure reproducibility, characterize this compound using validated protocols such as High-Performance Liquid Chromatography (HPLC) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. Experimental sections should detail synthesis steps, reagent sources, and purity thresholds, referencing established literature for known compounds . For novel derivatives, provide full spectral data and reproducibility criteria (e.g., triplicate runs) in supplementary materials .

Q. How should researchers structure a literature review to identify gaps in this compound research?

Systematically categorize studies by key themes (e.g., pharmacokinetics, biochemical interactions) and apply frameworks like PEO (Population, Exposure, Outcome) to isolate understudied areas. Critically evaluate methodological inconsistencies (e.g., variable dosage regimes in toxicity studies) and prioritize primary sources over reviews to avoid bias .

Q. What statistical approaches ensure robust analysis of this compound’s effects in controlled studies?

Use multivariate regression to account for confounding variables (e.g., pH, temperature) in in vitro assays. For small sample sizes, apply non-parametric tests like Mann-Whitney U, and report effect sizes with 95% confidence intervals. Pre-register analysis plans to mitigate post hoc bias .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interaction mechanisms using frameworks like PICOT?

Apply the PICOT framework:

- P opulation: Target biological system (e.g., hepatic cells).

- I ntervention: this compound concentration gradients.

- C omparison: Control groups with alternative bile acids.

- O utcome: Quantify binding affinity via surface plasmon resonance (SPR).

- T ime: Acute (24h) vs. chronic (7-day) exposure. This structure ensures hypothesis-driven, reproducible designs .

Q. What strategies resolve contradictions in this compound research data, such as conflicting solubility profiles?

Conduct meta-analyses to identify methodological disparities (e.g., solvent polarity, temperature). Replicate disputed experiments under standardized conditions, and use sensitivity analysis to isolate variables causing divergence. Publish negative results to reduce publication bias .

How to formulate a focused research question on this compound’s pharmacokinetics using the FINER criteria?

Ensure the question is:

- F easible: Access to LC-MS/MS for plasma concentration tracking.

- I nteresting: Mechanistic insights into enterohepatic recirculation.

- N ovel: Comparison with synthetic analogs.

- E thical: Use animal models compliant with ARRIVE guidelines.

- R elevant: Implications for cholestasis therapy. Avoid broad queries like “How does this compound work?” in favor of specificity .

Q. What methodologies address variability in this compound synthesis protocols across studies?

Adopt orthogonal analytical techniques (e.g., IR spectroscopy paired with mass spectrometry) to verify batch consistency. Document reaction conditions (e.g., catalyst loading, inert atmosphere) in machine-readable formats for interoperability in meta-analyses .

Methodological Notes

- Data Presentation : Use tables to compare this compound’s physicochemical properties (e.g., logP, critical micellar concentration) across studies, highlighting outliers .

- Ethical Compliance : For in vivo studies, justify sample sizes via power analysis and include ethics committee approval details .

- Reproducibility : Share raw datasets and code repositories (e.g., Zenodo, GitHub) to enable third-party validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.